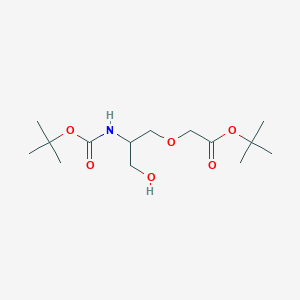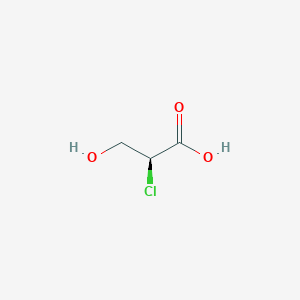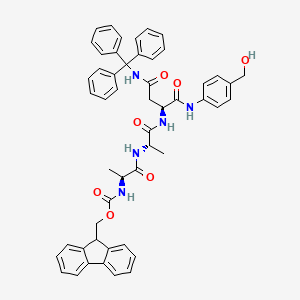
Fmoc-Ala-Ala-Asn(Trt)-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala-Ala-Asn(Trt)-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, two alanine residues, an asparagine residue protected by a trityl (Trt) group, and a para-aminobenzoic acid (PAB) moiety. The cleavable nature of this linker allows for controlled drug release, making it a vital component in targeted drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB involves several steps:
Fmoc Protection: The amino group of alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.
Peptide Coupling: The protected alanine residues are coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Asparagine Protection: The asparagine residue is protected with a trityl group using trityl chloride and a base.
Final Coupling: The protected peptide is coupled with para-aminobenzoic acid using a coupling reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-Ala-Asn(Trt)-PAB undergoes several types of reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, and the Trt group can be removed using an acid like trifluoroacetic acid.
Cleavage: The linker can be cleaved under specific conditions, releasing the drug payload.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.
Cleavage: Acidic or enzymatic conditions depending on the specific application.
Major Products Formed
Deprotection: Free amino groups and the removal of protecting groups.
Cleavage: Release of the drug payload from the antibody-drug conjugate.
Scientific Research Applications
Fmoc-Ala-Ala-Asn(Trt)-PAB is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are used for targeted cancer therapy, where the drug is delivered specifically to cancer cells, minimizing damage to healthy cells. The cleavable linker ensures that the drug is released only in the target environment, enhancing the efficacy and reducing side effects.
In addition to cancer therapy, this compound is used in:
Biological Research: Studying protein interactions and cellular processes.
Medicinal Chemistry: Developing new therapeutic agents.
Industrial Applications: Manufacturing of specialized peptides and proteins.
Mechanism of Action
The mechanism of action of Fmoc-Ala-Ala-Asn(Trt)-PAB involves its role as a cleavable linker in antibody-drug conjugates. The linker attaches the drug to the antibody, which targets specific cells. Upon reaching the target cells, the linker is cleaved under specific conditions, releasing the drug. This targeted delivery system ensures that the drug exerts its effects precisely where needed, reducing systemic toxicity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-Ala-Asn(Trt)-OH: Another cleavable linker used in ADC synthesis.
Fmoc-Ala-Ala-Asn(Trt)-NH2: Similar structure but with an amine group instead of para-aminobenzoic acid.
Uniqueness
Fmoc-Ala-Ala-Asn(Trt)-PAB is unique due to its para-aminobenzoic acid moiety, which provides specific cleavage properties and stability. This makes it particularly suitable for certain ADC applications where controlled release is critical.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H49N5O7/c1-33(52-47(59)34(2)53-50(62)63-32-44-42-24-14-12-22-40(42)41-23-13-15-25-43(41)44)48(60)55-45(49(61)54-39-28-26-35(31-57)27-29-39)30-46(58)56-51(36-16-6-3-7-17-36,37-18-8-4-9-19-37)38-20-10-5-11-21-38/h3-29,33-34,44-45,57H,30-32H2,1-2H3,(H,52,59)(H,53,62)(H,54,61)(H,55,60)(H,56,58)/t33-,34-,45-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDPZZWZHMXMSD-RHIBOQTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)C(C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)[C@H](C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H49N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
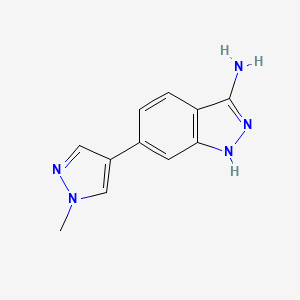
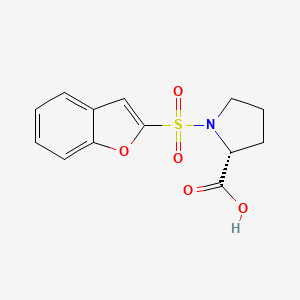

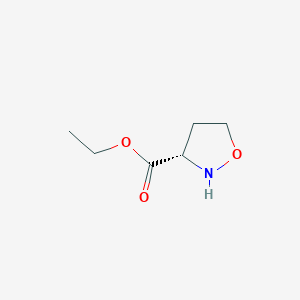
![3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027539.png)
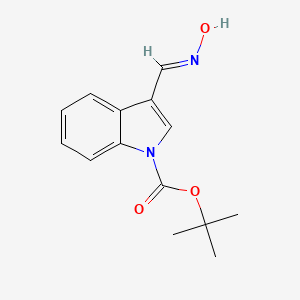
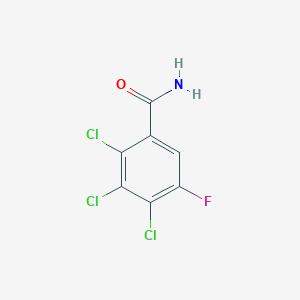
![8-Chloro-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B8027553.png)
![8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027555.png)
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8027558.png)
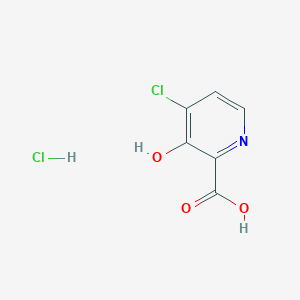
![sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027592.png)
